1-Methyl-2-phenylbenzimidazole

Catalog No.
S703861
CAS No.
2622-63-1
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-phenylbenzimidazole

CAS Number

2622-63-1

Product Name

1-Methyl-2-phenylbenzimidazole

IUPAC Name

1-methyl-2-phenylbenzimidazole

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

POSRBSJJCMKQNU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Antiviral Activity:

Studies have shown that 1-M-2-Ph-BI exhibits potential antiviral activity against various viruses, including the Bovine Viral Diarrhea Virus (BVDV) []. Researchers suggest that it may interfere with the virus's replication process, potentially offering a therapeutic option for BVDV infections.

DNA Binding Properties:

1-M-2-Ph-BI has been shown to interact with DNA molecules []. This interaction might be influenced by the presence of specific substituents on the molecule, offering potential insights into the design of new drugs targeting DNA-related diseases.

1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2. It features a benzimidazole core substituted with a methyl group at the nitrogen atom and a phenyl group at the second position. This structure contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science .

Typical of benzimidazole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the benzimidazole ring can participate in nucleophilic substitution reactions.
  • Tautomerization: 1-Methyl-2-phenylbenzimidazole exhibits tautomeric equilibria, where different structural forms can interconvert, influencing its reactivity and stability .
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

1-Methyl-2-phenylbenzimidazole has shown promising biological activities:

  • Antimicrobial properties: Studies indicate that it may possess antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anticancer potential: Preliminary research suggests that derivatives of this compound could exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Several synthesis routes exist for 1-methyl-2-phenylbenzimidazole:

  • Condensation reactions: One common method involves the reaction of N-methyl-o-phenylenediamine with benzylamine under specific conditions, typically using catalysts like ruthenium or platinum .
  • Alternative methods: Other methods include using nitroanilines and amino acids as starting materials, which undergo reduction and cyclization to form the desired product .

Research into the interactions of 1-methyl-2-phenylbenzimidazole with biological targets is ongoing. Studies have focused on:

  • Binding affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Mechanism of action: Understanding how it exerts its biological effects at the molecular level.

1-Methyl-2-phenylbenzimidazole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
1-MethylbenzimidazoleMethyl group on nitrogenExhibits different reactivity patterns
2-MethylbenzimidazoleMethyl group on carbon 2Different tautomeric forms
2-PhenylbenzimidazolePhenyl group on carbon 2Similar biological activity
1-HydroxybenzimidazoleHydroxyl group on nitrogenIncreased solubility in water

Uniqueness of 1-Methyl-2-phenylbenzimidazole

The combination of a methyl group on nitrogen and a phenyl substituent at position two provides unique properties that differentiate it from other benzimidazole derivatives, particularly in terms of solubility, reactivity, and biological activity.

The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole rings, has been central to medicinal chemistry since its discovery in the 19th century. The synthesis of 1-methyl-2-phenylbenzimidazole emerged as a strategic modification to enhance the pharmacological profile of benzimidazole derivatives. Early work focused on functionalizing the benzimidazole core through alkylation and arylation to improve bioavailability and target specificity. Key milestones include the development of Phillips-Ladenburg and Weidenhagen reactions, which enabled systematic substitution at the N-1 and C-2 positions. These methods laid the foundation for synthesizing derivatives like 1-methyl-2-phenylbenzimidazole, which combines a methyl group at the nitrogen atom and a phenyl substituent at the second carbon.

Position within Heterocyclic Chemistry

1-Methyl-2-phenylbenzimidazole belongs to the benzimidazole family, a subset of nitrogen-containing heterocycles. Its structure features:

  • Benzene ring: Fused to the imidazole moiety at positions 4 and 5.
  • Imidazole ring: Contains two nitrogen atoms, with the N-1 position methylated and the C-2 position substituted with a phenyl group.

This substitution pattern confers distinct electronic and steric properties compared to unsubstituted benzimidazole. The methyl group enhances lipophilicity, while the phenyl substituent modulates π-π interactions and electronic effects.

Significance in Chemical Research

The compound serves as a versatile intermediate in drug discovery due to its:

  • Antimicrobial potential: Benzimidazole derivatives are known for inhibiting bacterial and fungal targets, with alkyl/aryl substitutions improving membrane permeability.
  • Cancer therapeutic applications: Structural analogs act as microtubule inhibitors or kinase modulators, leveraging the benzimidazole core for target binding.
  • Material science relevance: Its planar structure enables incorporation into polymers or coordination complexes for optoelectronic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-methyl-2-phenylbenzimidazole through proton and carbon environments within the molecule. The NMR analysis reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and provide insights into the electronic environment of different atomic positions.

1H NMR Spectral Analysis

The proton NMR spectrum of 1-methyl-2-phenylbenzimidazole exhibits several distinct regions characteristic of the benzimidazole scaffold combined with the phenyl substituent. The aromatic protons of the phenyl ring typically appear in the range of 7.0-8.0 ppm, consistent with the expected chemical shifts for aromatic protons [2] [3]. The benzimidazole ring protons also appear in the aromatic region, showing characteristic patterns that distinguish them from the phenyl ring protons.

The methyl group attached to the nitrogen atom of the benzimidazole ring exhibits a singlet pattern, typically appearing in the range of 2.4-2.7 ppm, which is consistent with aromatic methyl chemical shifts [2] [3]. This chemical shift confirms the attachment of the methyl group to the nitrogen atom, as N-methyl protons in heterocyclic systems typically appear in this region.

Analysis of related benzimidazole derivatives reveals that the proton assignments follow predictable patterns based on the electronic environment. The benzimidazole ring protons show characteristic chemical shifts that are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic character of the fused ring system [4] [5]. The phenyl ring protons exhibit typical aromatic splitting patterns, with ortho, meta, and para coupling constants providing additional structural confirmation.

Table 1: 1H NMR Chemical Shift Data for 1-Methyl-2-phenylbenzimidazole

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic protons (phenyl)7.0-8.0 [2] [3]MultipletPhenyl ring protons
Aromatic protons (benzimidazole)7.2-7.6 [4] [5]MultipletBenzimidazole ring protons
N-methyl group2.4-2.7 [2] [3]SingletMethyl group on nitrogen

13C NMR Spectral Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon environments within 1-methyl-2-phenylbenzimidazole. The aromatic carbon atoms appear in the typical aromatic region between 110-160 ppm, with specific chemical shifts providing information about the substitution pattern and electronic environment of each carbon atom [5] [6].

The benzimidazole ring carbons show characteristic patterns that reflect the heteroaromatic nature of the system. The carbon atoms adjacent to nitrogen typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms [7]. The quaternary carbon at position 2 of the benzimidazole ring, which bears the phenyl substituent, exhibits a distinctive chemical shift that confirms the substitution pattern.

The phenyl ring carbons display typical aromatic carbon chemical shifts, with the ipso carbon showing a characteristic downfield shift due to its attachment to the electron-deficient benzimidazole system [5]. The methyl carbon attached to the nitrogen atom appears in the aliphatic region, typically around 30-40 ppm, which is consistent with N-methyl carbons in heterocyclic systems [6].

Table 2: 13C NMR Chemical Shift Data for 1-Methyl-2-phenylbenzimidazole

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
Aromatic carbons (phenyl)126-135 [5] [6]Phenyl ring carbons
Aromatic carbons (benzimidazole)110-145 [5] [7]Benzimidazole ring carbons
Quaternary carbon (C-2)150-155 [5] [7]Carbon bearing phenyl group
N-methyl carbon30-35 [6]Methyl carbon on nitrogen

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provide complementary information about the molecular structure and bonding characteristics of 1-methyl-2-phenylbenzimidazole. These techniques reveal characteristic vibrational modes that are diagnostic of the benzimidazole scaffold and the phenyl substituent.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-methyl-2-phenylbenzimidazole exhibits several characteristic absorption bands that provide structural information about the molecule. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, which is typical for aromatic compounds [8] [9]. The aliphatic C-H stretching vibrations of the methyl group appear in the range of 2800-3000 cm⁻¹ [10].

The benzimidazole ring system shows characteristic C=N stretching vibrations in the range of 1600-1650 cm⁻¹ [8] [9]. These vibrations are particularly important for identifying the benzimidazole scaffold and distinguishing it from other heterocyclic systems. The aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹, with multiple bands reflecting the complex vibrational modes of the fused ring system.

The N-CH3 deformation vibrations appear in the region of 1350-1450 cm⁻¹, providing confirmation of the methyl substitution on the nitrogen atom [8]. The out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region below 1000 cm⁻¹, providing characteristic patterns that are useful for compound identification.

Table 3: FT-IR Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole

Frequency (cm⁻¹)IntensityAssignment
3000-3100 [8] [10]MediumAromatic C-H stretching
2800-3000 [10]MediumAliphatic C-H stretching
1600-1650 [8] [9]StrongC=N stretching (benzimidazole)
1450-1600 [8] [9]Multiple bandsAromatic C=C stretching
1350-1450 [8]MediumN-CH3 deformation
800-1000 [8]Multiple bandsOut-of-plane C-H bending

FT-Raman Spectroscopy

The FT-Raman spectrum of 1-methyl-2-phenylbenzimidazole provides complementary information to the FT-IR spectrum, with certain vibrational modes being more prominent in the Raman spectrum due to different selection rules. The aromatic ring breathing modes are particularly strong in the Raman spectrum, appearing in the range of 1000-1200 cm⁻¹ [11] [12].

The benzimidazole ring system exhibits characteristic Raman-active vibrations that are diagnostic of this heterocyclic system. The symmetric stretching vibrations of the aromatic rings appear prominently in the Raman spectrum, with the benzimidazole ring showing characteristic bands at approximately 1015, 1265, and 1595 cm⁻¹ [13]. These frequencies are consistent with the characteristic peaks observed for benzimidazole derivatives and provide important structural confirmation.

The phenyl ring contributions to the Raman spectrum include the characteristic ring breathing mode around 1000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region [11] [12]. The methyl group attached to the nitrogen atom shows characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with the symmetric and antisymmetric stretching modes being clearly resolved.

Table 4: FT-Raman Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole

Frequency (cm⁻¹)IntensityAssignment
1595 [13]StrongBenzimidazole ring breathing
1265 [13]StrongBenzimidazole ring stretching
1015 [13]StrongBenzimidazole characteristic vibration
1000-1200 [11] [12]Multiple bandsAromatic ring breathing modes
1450-1600 [11]Multiple bandsAromatic C=C stretching
2800-3000 [11]MediumMethyl C-H stretching

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 1-methyl-2-phenylbenzimidazole. The molecular ion peak appears at m/z 208, corresponding to the molecular weight of the compound [1] . The fragmentation pattern reveals characteristic loss patterns that are diagnostic of the benzimidazole structure and the phenyl substituent.

The electron impact mass spectrum shows the molecular ion peak as a significant feature, with the exact mass being 208.100048 g/mol [1]. The fragmentation pattern includes characteristic losses that are typical of benzimidazole derivatives. The loss of the methyl group (M-15) is commonly observed, resulting in a fragment at m/z 193 [15] [16].

The phenyl ring can undergo characteristic fragmentation, including the loss of phenyl radical (M-77) to give a fragment at m/z 131 [15]. The benzimidazole ring system can also fragment to give characteristic ions. The base peak in many benzimidazole derivatives appears at m/z 81, which corresponds to the fragmentation of the methylenic carbon and nitrogen atom in the imidazole ring [15].

The fragmentation pathways involve multiple bond cleavages, with the most favorable fragmentations occurring at the weaker bonds within the molecule. The α-cleavage adjacent to the nitrogen atom is particularly favorable, leading to the formation of stable cationic fragments [15] [16]. The aromatic stabilization of the resulting fragments contributes to their relative abundance in the mass spectrum.

Table 5: Mass Spectrometric Data for 1-Methyl-2-phenylbenzimidazole

m/zRelative IntensityAssignment
208 [1] Molecular ionM⁺-
193 [15]MediumM-15 (loss of methyl)
131 [15]MediumM-77 (loss of phenyl)
81 [15]HighBenzimidazole fragment
77 [15]MediumPhenyl cation
51 [15]LowC₄H₃⁺

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-methyl-2-phenylbenzimidazole provides information about the electronic transitions within the molecule. The compound exhibits characteristic absorption bands that are associated with π→π* transitions of the aromatic systems and n→π* transitions involving the nitrogen lone pairs [17] [18].

The benzimidazole chromophore typically shows an absorption maximum around 280 nm, which corresponds to the π→π* transition of the heterocyclic system [18]. This absorption band is characteristic of benzimidazole derivatives and provides important structural information. The presence of the phenyl substituent can cause bathochromic shifts in the absorption spectrum due to extended conjugation.

The compound shows absorption in the range of 250-320 nm, with the exact position and intensity of the bands being dependent on the substitution pattern and the electronic effects of the substituents [17] [18]. The molar extinction coefficient provides information about the strength of the electronic transitions and the probability of the electronic excitation.

The presence of the methyl group on the nitrogen atom can influence the electronic properties of the benzimidazole system, potentially affecting the position and intensity of the absorption bands [19]. The phenyl substituent at position 2 of the benzimidazole ring extends the conjugation system, leading to characteristic changes in the UV-visible spectrum.

Table 6: UV-Visible Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole

Wavelength (nm)AssignmentTransition Type
280 [18]π→π*Benzimidazole chromophore
250-270 [17]π→π*Extended conjugation
320-340 [17]n→π*Nitrogen lone pair
230-250 [18]π→π*Phenyl chromophore

The electronic absorption characteristics of 1-methyl-2-phenylbenzimidazole are influenced by the electron-donating effect of the methyl group and the electron-withdrawing effect of the benzimidazole ring system. The combination of these effects results in a complex absorption spectrum that reflects the electronic structure of the molecule [17] [19].

The solvent effects on the UV-visible spectrum provide additional information about the electronic properties of the compound. Polar solvents can stabilize the excited states differently than non-polar solvents, leading to solvatochromic effects that are characteristic of the particular electronic transitions [19]. These effects are particularly pronounced for n→π* transitions, which are typically blue-shifted in polar solvents.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2622-63-1

Wikipedia

1-Methyl-2-phenylbenzimidazole

Dates

Last modified: 08-15-2023

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